Aluminum, chlorodimethyl-

Übersicht

Beschreibung

"Aluminum, chlorodimethyl-" is a term that might refer to aluminum compounds where aluminum is bonded with chloro and dimethyl groups. These compounds are of significant interest due to their unique chemical and physical properties, which make them valuable in various applications, including catalysis, materials science, and organic synthesis.

Synthesis Analysis

Several methods for synthesizing aluminum compounds have been reported. Guilard et al. (1990) discussed the synthesis and characterization of aluminum(III) porphyrins, demonstrating the versatility of aluminum in forming complex structures (Guilard et al., 1990). Additionally, Stanga et al. (2005) described the synthesis of neutral and cationic aluminum compounds, showcasing the diverse reactivity of aluminum-based reagents (Stanga et al., 2005).

Molecular Structure Analysis

The molecular structure of aluminum complexes can vary widely. X-ray diffraction and spectroscopic methods have been used to determine the structures of various aluminum compounds. For example, the structure of methyl(2,3,7,8,12,13,17,18-octaethylporphinato)aluminum(III) was elucidated, revealing insights into the coordination environment of aluminum (Guilard et al., 1990).

Chemical Reactions and Properties

Aluminum compounds participate in a wide range of chemical reactions, demonstrating both electrophilic and nucleophilic characteristics. Hicks et al. (2018) explored the reactivity of an aluminyl anion, a novel nucleophilic aluminum species, in bond-forming reactions (Hicks et al., 2018).

Physical Properties Analysis

The physical properties of aluminum compounds, such as formability, mechanical strength, and crystallization temperatures, have been studied extensively. He et al. (1988) reported on the synthesis and properties of metallic glasses containing aluminum, highlighting the material's unusual formability and strength (He et al., 1988).

Chemical Properties Analysis

Aluminum complexes exhibit a variety of chemical properties, including luminescence and catalytic activity. Liu et al. (2006) investigated the luminescent properties of aluminum complexes with chelating anilido‐imine ligands, contributing to the understanding of the chemical behavior of these compounds (Liu et al., 2006).

Wissenschaftliche Forschungsanwendungen

Energy Storage and Rocket Fuel : Aluminum hydride (AlH3) and related compounds are notable for their high energy density. They've been used or proposed for use in rocket fuels, explosives, reducing agents, and as a hydrogen source for portable fuel cells (Graetz et al., 2011).

Neurodegenerative Diseases : Aluminum's neurotoxicity has been studied, particularly its potential link to neurodegenerative diseases like Alzheimer's, ALS, and dementia. The metal is thought to exacerbate oxidative stress and inflammatory events, leading to cell death (Maya et al., 2016).

Environmental Chemistry : The aqueous chemistry of aluminum is crucial in environmental chemistry. It hydrolyzes in water to produce a range of molecules and solids, such as clays and aluminum hydroxide phases (Casey, 2006).

NMR Spectroscopy in Materials Science : (27)Al Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the local structure and chemistry of aluminum in various environments. This has been instrumental in materials science, particularly in the study of aluminum-based materials like zeolites and metal-organic frameworks (Haouas et al., 2016).

Health Risks and Safety : Aluminum's physical and chemical forms play a significant role in its uptake, accumulation, and bioavailability. Health risks associated with aluminum exposures in food, pharmaceuticals, vaccines, and airborne particulates have been systematically examined (Willhite et al., 2014).

Structural Engineering : Aluminum alloys are extensively used in civil engineering due to their beneficial properties like strength, ductility, and formability. Research has focused on the structural behavior of extruded and welded aluminum members (Mazzolani, 2006).

Aerospace and Cryogenics : Aluminum alloyed with lithium is used in aerospace and cryogenics. Studies on the intrinsic phases of these alloys, especially the δ’ (Al3Li) phase, have been significant for understanding their mechanical properties (Roy et al., 2021).

Vaccination and Immunology : Aluminum compounds have been used as adjuvants in vaccines for over 60 years, aiding in the induction of protective immunity. While their exact mode of action is not completely understood, their performance in practical vaccination is well-documented (Lindblad, 2004).

Surface Engineering and Corrosion Resistance : Laser-based surface engineering of aluminum and its alloys has been a focus for enhancing properties like hardness, wear, corrosion, and fatigue resistance. This is essential for various applications where mechanical properties are critical (Quazi et al., 2016).

Alzheimer's Disease Research : Research has indicated that low levels of aluminum may lead to behavioral and morphological changes associated with Alzheimer's disease and other neurodegenerative disorders (Bondy, 2016).

Capillary Electrophoresis : Aluminum chlorohydrates (ACH) have been studied using capillary electrophoresis. This technique has helped in characterizing aluminum polycations of different polymerization degrees, essential in water treatment and other commercial applications (Ouadah et al., 2018).

Biomedical Applications : The use of aluminum oxide nanoparticles in biomedicine has been explored, with research trends indicating a growing interest in this area (Rufaida & Nandiyanto, 2022).

Nanotechnology : Anodic aluminum oxide (AAO) membranes are used in nanotechnology applications, serving as templates for manufacturing nano-materials and devices, and for use in biological/chemical sensors and nano-electronic devices (Poinern et al., 2011).

Anticorrosion Properties : Research on superhydrophobic aluminum surfaces has shown promising results in enhancing aluminum's anticorrosion properties, which could extend its utility in industrial and household applications (Zhan et al., 2018).

Corrosion in Alkaline Solutions : Understanding aluminum corrosion in alkaline solutions is crucial for various engineering applications, including nuclear engineering. Research has focused on aluminum corrosion mechanisms, corrosion rates, and methods to reduce this corrosion (Zhang et al., 2009).

Agricultural Applications : In acid soils, aluminum can have both beneficial and toxic effects on plants, influencing factors such as nutrient uptake and enzyme activity. The mechanisms behind aluminum's impact on plant growth in acidic conditions have been a focus of study (Bojórquez-Quintal et al., 2017).

Chelation and Antioxidant Actions : The effects of chlorogenic acid against aluminum-induced neurotoxicity have been studied, revealing potential neuroprotective effects through chelation and antioxidant actions (Wang et al., 2018).

Acid Rain and Environmental Impact : The release of aluminum ions into fresh waters due to acid rain and its subsequent health and environmental impacts have been extensively researched (Martin, 1994).

Future Research Trends : Predictions regarding future aluminum chemistry research indicate a focus on catalysis, materials synthesis, and biological studies, reflecting the metal's importance in applied chemistry (Atwood & Yearwood, 2000).

Wirkmechanismus

Target of Action

Dimethylaluminum chloride, also known as Aluminum, chlorodimethyl-, primarily targets the sweat glands in the human body . It is commonly used as a topical antiperspirant . The compound works by causing an obstruction of the distal sweat gland ducts . It is also used in vaccines as an adjuvant due to its immunopotentiation and safety records .

Mode of Action

The mode of action of Dimethylaluminum chloride involves the interaction with its primary targets, the sweat glands. The compound works by causing an obstruction of the distal sweat gland ducts . The metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output . In vaccines, it is proposed that aluminum chloride works by depot formation, antigen targeting, and the induction of inflammation .

Biochemical Pathways

The biochemical pathways affected by Dimethylaluminum chloride are primarily related to sweat production and immune response. By blocking the sweat gland ducts, the compound disrupts the normal process of sweat production . In vaccines, it enhances the immune response to vaccination . The exact biochemical pathways and their downstream effects are still under investigation .

Pharmacokinetics

It is known that aluminum hydroxide, a related compound, is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water . It also inhibits the action of pepsin by increasing the pH and via adsorption .

Result of Action

The primary result of the action of Dimethylaluminum chloride is the reduction of sweat production. By blocking the sweat gland ducts, it effectively reduces underarm perspiration . In vaccines, it enhances the immune response, thereby increasing the effectiveness of the vaccine .

Action Environment

The action of Dimethylaluminum chloride can be influenced by various environmental factors. For instance, the solubility of Aluminum, as with other metals, is highly pH-dependent, which increases when pH decreases . Therefore, changes in the pH of the environment, such as those caused by ocean acidification linked to climate change, could affect the bioavailability of Aluminum in the aquatic environment, potentially increasing its ecotoxicological effects .

Safety and Hazards

Zukünftige Richtungen

The concept of a smart aluminum electrolysis plant has been proposed, with frame construction, key problems, and current progress being introduced . The future of aluminum electrolysis control systems has a significant economic influence, and substantial research has been conducted on control algorithms, control systems, and information systems for aluminum reduction cells .

Biochemische Analyse

Biochemical Properties

Dimethylaluminum chloride is a Lewis acid . This property is exploited by the use of Dimethylaluminum chloride to induce some Diels-Alder reactions

Molecular Mechanism

As a Lewis acid, it can accept a pair of electrons, which allows it to participate in various chemical reactions

Eigenschaften

IUPAC Name |

chloro(dimethyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Al.ClH/h2*1H3;;1H/q;;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHYBJVUQGTEEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

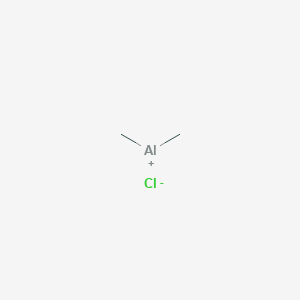

C[Al](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6AlCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061580 | |

| Record name | Aluminum, chlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White liquid; [Merck Index] | |

| Record name | Aluminum, chlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylaluminum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1184-58-3 | |

| Record name | Chlorodimethylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaluminum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, chlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, chlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylaluminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

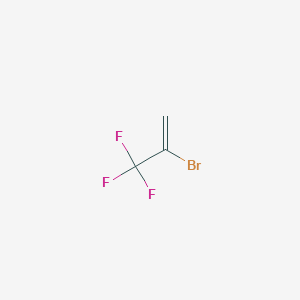

Q1: What is the molecular formula and weight of dimethylaluminum chloride?

A1: Dimethylaluminum chloride has the molecular formula AlC2H6Cl and a molecular weight of 92.54 g/mol.

Q2: What is the structure of dimethylaluminum chloride?

A2: Dimethylaluminum chloride exists primarily as a dimer in the gas phase and in non-coordinating solvents. The aluminum center adopts a tetrahedral geometry, with two bridging chlorine atoms connecting two aluminum atoms. Each aluminum atom is further bonded to two terminal methyl groups [].

Q3: Are there any spectroscopic data available for dimethylaluminum chloride?

A3: Yes, 27Al–13C coupling constants have been determined for dimethylaluminum chloride dimer using 13C NMR spectroscopy at various temperatures []. Infrared spectroscopy has also been used to characterize dimethylaluminum chloride and its reaction products with titanium trichloride [].

Q4: Is dimethylaluminum chloride compatible with silicon wafers?

A4: Yes, dimethylaluminum chloride is compatible with silicon wafers and is used in atomic layer etching (ALE) processes for various materials deposited on silicon wafers, including hafnium oxide, zirconium oxide, and aluminum oxide [, , , ].

Q5: How does the crystallinity of a material impact its etching by dimethylaluminum chloride?

A5: Research indicates that amorphous films generally etch at significantly higher rates compared to crystalline films when using dimethylaluminum chloride as a reactant in thermal ALE processes [, , , ]. This difference is attributed to the lower density and higher reactivity of amorphous materials, allowing for greater penetration and reaction with the etching agents.

Q6: What are some notable catalytic applications of dimethylaluminum chloride?

A6: Dimethylaluminum chloride acts as a Lewis acid catalyst in various organic reactions, including:

Q7: How does dimethylaluminum chloride interact with titanium trichloride in Ziegler-Natta catalyst systems?

A7: In Ziegler-Natta polymerization, dimethylaluminum chloride reacts with titanium trichloride, forming a surface product crucial for catalytic activity [, ]. This reaction involves alkylation, where methyl groups from dimethylaluminum chloride replace chlorine atoms on the titanium trichloride surface, creating active sites for ethylene polymerization [, ].

Q8: Does dimethylaluminum chloride play a role in atomic layer deposition (ALD)?

A8: Yes, dimethylaluminum chloride is used as a precursor in the ALD of aluminum oxide (Al2O3) thin films [, , ]. It reacts with water or ozone in a sequential, self-limiting manner to deposit Al2O3 layers with precise thickness control.

Q9: What are the byproducts of the reaction between dimethylaluminum chloride and water during Al2O3 ALD?

A9: The reaction between DMACl and water during Al2O3 ALD produces DCl and CH3D as byproducts, as observed through mass spectrometry studies [].

Q10: Have any computational studies been conducted on dimethylaluminum chloride?

A10: Density Functional Theory (DFT) calculations have been employed to understand the vibrational modes of dimethylaluminum chloride and its surface species during ALD []. DFT was also used to study the geometry of aluminum complexes containing redox-active pyridyl nitroxide ligands, where DMACl served as a precursor for complex formation [].

Q11: What are the safety considerations for working with dimethylaluminum chloride?

A11: Dimethylaluminum chloride is a highly reactive and flammable compound that reacts violently with water and air. It is crucial to handle it with extreme care under inert atmosphere conditions using appropriate personal protective equipment.

Q12: Is there any information on the environmental impact of dimethylaluminum chloride?

A12: Specific details regarding the ecotoxicological effects and degradation pathways of dimethylaluminum chloride are limited in the provided research. Given its reactivity, it is essential to handle and dispose of DMACl responsibly to minimize potential environmental risks.

Q13: Are there any alternative aluminum precursors for ALD or ALE?

A13: Yes, trimethylaluminum (TMA) is a commonly used alternative aluminum precursor in both ALD and ALE processes [, , ]. The choice between DMACl and TMA depends on factors like deposition temperature, film properties, and potential impurity incorporation.

Q14: What is the significance of studying dimeric methylalumina surface species during ALD?

A14: Identifying and understanding the nature of surface species during ALD, such as dimeric methylalumina species, provides crucial insights into the reaction mechanisms and kinetics of the deposition process []. This knowledge is essential for optimizing ALD parameters and achieving desired film properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)